(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448123-53-2
VCID: VC6269323
InChI: InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
SMILES: CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

CAS No.: 1448123-53-2

VCID: VC6269323

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone - 1448123-53-2

Description

Synthesis Methods

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone typically involves several steps starting from readily available precursors. Common synthetic routes include:

Alkylation and Rearrangement:

  • Alkylation of a lithiated intermediate with methyl iodide.

  • Reduction and rearrangement to generate a protected piperidine intermediate.

  • Deprotection and amide formation yield the final product.

Industrial Production:
Industrial methods focus on cost-effectiveness and efficiency, often utilizing inexpensive starting materials and simple operational procedures to ensure scalability.

Chemical Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone can participate in various chemical reactions:

Types of Reactions:

  • Oxidation: Can form sulfoxides or sulfones.

  • Reduction: The carbonyl group can be converted to an alcohol.

  • Substitution: The methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents:
Reagents used include:

  • Oxidizing agents like hydrogen peroxide for oxidation.

  • Reducing agents like lithium aluminum hydride for reduction.

Biological Activity

Research indicates that (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone exhibits potential biological activities, making it an interesting subject in medicinal chemistry:

Potential Applications:

  • Antimicrobial Activity: Studies suggest it may have antimicrobial properties.

  • Anticancer Properties: Ongoing research explores its efficacy against cancer cells.

  • Therapeutic Agent: Investigated for various diseases, including metabolic disorders.

Comparison with Similar Compounds

This compound can be compared with similar entities within the phenylpiperidine class:

Compound NameKey Differences
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanoneSimilar structure but different substituents
General PhenylpiperidinesContains a phenyl group but varies in functional groups
CAS No. 1448123-53-2
Product Name (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
Molecular Formula C12H16N2O3S
Molecular Weight 268.33
IUPAC Name (4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone
Standard InChI InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
Standard InChIKey UREWBWZOLZLAJW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
Solubility not available
PubChem Compound 71805634
Last Modified Aug 18 2023

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